molecular formula C17H15NO2S B5670615 2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B5670615
M. Wt: 297.4 g/mol
InChI Key: PIXYPFBVQCEGLO-UHFFFAOYSA-N
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Description

2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C17H15NO2S and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.08234989 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Molecular Modeling

A series of thieno[1,3]oxazin-4-ones have been synthesized and studied for their potential as enzyme inhibitors. These compounds, including derivatives similar to 2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one, have shown inhibition properties against cholesterol esterase and acetylcholinesterase. These findings are significant as they suggest potential pharmaceutical applications in treating diseases related to enzyme dysfunction. Molecular modeling has been applied to understand the inhibitory mechanism of these compounds (Pietsch & Gütschow, 2005).

Antitumor Evaluation

New ethyl 2-[3-(4-unsubstituted or substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives, structurally related to the compound , have been synthesized and tested for their antitumor activity. These studies are vital for the development of new cancer therapies. The derivatives exhibited significant growth inhibition in various cancer cell lines, highlighting their potential as antitumor agents (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Novel Synthesis and Transformations

The synthesis of new derivatives of tetrahydrobenzo[b]thiophene, including compounds akin to this compound, under microwave irradiation has been explored. This research provides insight into novel synthetic pathways, potentially leading to the discovery of new compounds with diverse applications (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Antimicrobial Activity

The development of new spiro compounds based on thieno[3,2-d]pyrimidines, structurally related to this compound, has shown promising antimicrobial activities. This research is crucial for the ongoing battle against drug-resistant bacterial strains (Hafez, El-Gazzar, & Zaki, 2016).

Properties

IUPAC Name

5-phenyl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-17-14-12-9-5-2-6-10-13(12)21-16(14)18-15(20-17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYPFBVQCEGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 3
Reactant of Route 3
2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 4
2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

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